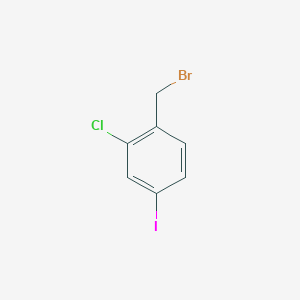

1-(Bromomethyl)-2-chloro-4-iodobenzene

描述

1-(Bromomethyl)-2-chloro-4-iodobenzene (CAS: 793695-85-9) is a halogenated aromatic compound with the molecular formula C₇H₅BrClI and molecular weight 331.38 g/mol . It features a bromomethyl (-CH₂Br) group at position 1, chlorine at position 2, and iodine at position 4 on the benzene ring. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals . It requires storage under inert conditions at room temperature due to the reactivity of its halogen substituents .

属性

IUPAC Name |

1-(bromomethyl)-2-chloro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXRFLQNCSQPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135049-84-2 | |

| Record name | 1-(bromomethyl)-2-chloro-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-chloro-4-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-4-iodotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using safer solvents and minimizing waste, is crucial in industrial settings.

化学反应分析

Types of Reactions: 1-(Bromomethyl)-2-chloro-4-iodobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The halogen substituents can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of dehalogenated benzene derivatives.

科学研究应用

1-(Bromomethyl)-2-chloro-4-iodobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive halogen substituents.

Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging and targeted drug delivery.

Industry: Utilized in the production of specialty chemicals and materials with specific electronic or photophysical properties.

作用机制

The mechanism of action of 1-(Bromomethyl)-2-chloro-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen substituents enhances its electrophilic character, making it susceptible to nucleophilic attack. The bromomethyl group can undergo substitution reactions, while the chlorine and iodine atoms can participate in various redox processes. These reactions are facilitated by the electron-withdrawing effects of the halogens, which stabilize the transition states and intermediates.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

(a) 2-(Bromomethyl)-1-chloro-4-iodobenzene (CAS: 793695-85-9)

This positional isomer differs only in the placement of the bromomethyl group (position 2 instead of 1).

(b) 4-Bromo-2-chloro-1-iodobenzene (CAS: 31928-47-9)

Lacking a bromomethyl group, this compound (C₆H₃BrClI) has bromine at position 4 and iodine at position 1. Its simpler structure reduces molecular weight (322.35 g/mol ) and reactivity compared to the target compound, making it less versatile in alkylation reactions .

(c) 2-Bromo-1-chloro-4-iodobenzene (CAS: 535934-25-9)

A non-methylated analog with bromine at position 2. The absence of the bromomethyl group limits its utility in forming carbon-carbon bonds via alkylation .

Halogen-Substituted Derivatives

(a) 4-Bromo-2-(chloromethyl)-1-iodobenzene (CAS: 1261817-10-0)

This compound replaces the bromomethyl group with chloromethyl (-CH₂Cl), reducing molecular weight to 307.38 g/mol . The lower electronegativity of chlorine compared to bromine may slow alkylation reactions under similar conditions .

(b) 2-Chloro-4-(chloromethyl)-1-iodobenzene (CAS: 1261449-95-9)

With two chlorine substituents (positions 2 and 4), this derivative (C₇H₅Cl₂I) exhibits lower reactivity in radical-initiated reactions compared to bromine-containing analogs. Its molecular weight is 286.93 g/mol , and it is stored at 4°C to prevent degradation .

(c) 1-Bromo-4-iodobenzene (CAS: 589-87-7)

A simpler analog (C₆H₄BrI) without methyl or chlorine groups, this compound is used as a precursor in Ullmann couplings. Its molecular weight (282.90 g/mol ) and stability make it a common starting material in aryl halide chemistry .

Complex Derivatives with Additional Functional Groups

(a) 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene (CAS: 2385735-19-1)

(b) 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

This derivative includes a benzyl-ether group, expanding its application in synthesizing bioactive molecules. The ethoxybenzyl moiety may enhance binding affinity in pharmaceutical intermediates, as seen in nicotinic receptor-targeting compounds .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions |

|---|---|---|---|---|---|

| 1-(Bromomethyl)-2-chloro-4-iodobenzene | 793695-85-9 | C₇H₅BrClI | 331.38 | 1-Bromomethyl, 2-Cl, 4-I | Inert atmosphere, RT |

| 4-Bromo-2-(chloromethyl)-1-iodobenzene | 1261817-10-0 | C₇H₅BrClI | 307.38 | 4-Br, 2-Chloromethyl, 1-I | N/A |

| 2-Chloro-4-(chloromethyl)-1-iodobenzene | 1261449-95-9 | C₇H₅Cl₂I | 286.93 | 2-Cl, 4-Chloromethyl, 1-I | 4°C |

| 1-Bromo-4-iodobenzene | 589-87-7 | C₆H₄BrI | 282.90 | 1-Br, 4-I | Room temperature |

| 4-Bromo-2-chloro-1-iodobenzene | 31928-47-9 | C₆H₃BrClI | 322.35 | 4-Br, 2-Cl, 1-I | N/A |

生物活性

1-(Bromomethyl)-2-chloro-4-iodobenzene, a halogenated aromatic compound, has garnered attention due to its potential biological activities. This compound, with the molecular formula C₇H₆BrClI, features a unique substitution pattern that influences its reactivity and pharmacological properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring. The presence of these halogens typically enhances the compound's lipophilicity, which can affect its absorption and distribution in biological systems. The compound is classified as hazardous due to potential skin and eye irritation upon exposure .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrClI |

| Molecular Weight | 317.349 g/mol |

| Density | 2.3 ± 0.1 g/cm³ |

| Boiling Point | 284.5 ± 20 °C at 760 mmHg |

| Melting Point | 45-48 °C |

| Flash Point | 125.9 ± 21.8 °C |

Pharmacological Properties

- Enzyme Interactions : Research indicates that halogenated compounds can act as substrates for cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, studies have shown that similar compounds can inhibit or modulate the activity of these enzymes, potentially leading to altered pharmacokinetics of co-administered drugs .

- Antimicrobial Activity : Some halogenated aromatic compounds exhibit antibacterial and antifungal properties. Although specific data on this compound is scarce, its structural analogs have been studied for their effectiveness against various pathogens.

- Anticancer Potential : The unique structure of halogenated compounds allows them to interact with cellular mechanisms involved in cancer progression. For example, certain derivatives have shown promise in inhibiting tumor growth by targeting specific signaling pathways.

Case Study 1: Interaction with Cytochrome P450

A study focused on the interaction of halogenated compounds with cytochrome P450 enzymes demonstrated that these compounds could significantly alter enzyme activity. This interaction is critical for understanding the metabolism of drugs that might be co-administered with this compound.

Case Study 2: Antimicrobial Activity Evaluation

In a comparative study of various halogenated benzene derivatives, researchers evaluated their antimicrobial efficacy against common bacterial strains. The study found that certain structural features enhanced antibacterial activity, suggesting that similar modifications might be beneficial for enhancing the efficacy of this compound against resistant strains.

常见问题

Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-2-chloro-4-iodobenzene in high yield and purity?

Answer: The synthesis typically involves halogenation and functional group substitution. A plausible route starts with 4-chloro-2-iodobenzaldehyde, which undergoes a Wittig reaction with methyltriphenylphosphonium bromide in the presence of a strong base (e.g., potassium tert-butoxide) to introduce the bromomethyl group . Key considerations:

- Reaction Conditions : Maintain anhydrous conditions to prevent hydrolysis of intermediates.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (dichloromethane/hexane) to isolate the product .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize side products.

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅BrClI | |

| Molecular Weight | 331.38 g/mol | |

| Boiling Point | 308.6°C at 760 mmHg | |

| CAS Number | 343929-11-3 |

Q. How should researchers approach the purification of this compound to minimize impurities?

Answer: Purification challenges arise from halogenated byproducts (e.g., di-substituted isomers). A two-step process is recommended:

Liquid-Liquid Extraction : Separate organic phases using dichloromethane and aqueous NaHCO₃ to remove acidic impurities .

Chromatographic Separation : Use flash chromatography with a polar stationary phase (e.g., silica gel) and a non-polar solvent system (hexane:ethyl acetate, 9:1) to resolve bromomethyl and iodinated analogs .

Final Recrystallization : Dissolve the compound in warm dichloromethane and slowly add hexane to induce crystallization .

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Store in amber glass bottles under inert gas (N₂ or Ar) at 4°C to prevent light- or moisture-induced degradation .

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous halogenated waste .

Advanced Research Questions

Q. How can crystallography resolve contradictions in spectroscopic data for this compound?

Answer: Discrepancies in NMR or mass spectrometry (e.g., unexpected peaks due to rotational isomers) can be resolved via single-crystal X-ray diffraction. For example:

- Crystallization : Grow crystals by vapor diffusion (dichloromethane/pentane) .

- Data Collection : Use a synchrotron source for high-resolution data to confirm bond angles and halogen positions .

- Refinement : Software like SHELXL can model disorder in the bromomethyl group, clarifying structural ambiguities .

Q. Table 2: Example Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space Group | P1̄ (Triclinic) | |

| Unit Cell Dimensions | a = 9.0583 Å, b = 9.2694 Å | |

| R-factor | 0.0381 |

Q. What mechanistic insights guide the use of this compound in Suzuki-Miyaura cross-coupling reactions?

Answer: The bromomethyl group acts as a superior leaving group compared to chloro or iodo substituents. Key steps:

Transmetallation : Use Pd(PPh₃)₄ as a catalyst to transfer the aryl group to palladium.

Oxidative Addition : Prioritize the bromomethyl site due to lower bond dissociation energy (C-Br: ~68 kcal/mol vs. C-I: ~55 kcal/mol) .

Side Reaction Mitigation : Add KI to suppress iodide displacement during coupling .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states. For example, calculate the energy barrier for SN2 displacement at the bromomethyl group vs. aromatic halogen sites .

- Solvent Effects : Include implicit solvent models (e.g., PCM for dichloromethane) to simulate reaction environments .

- Hammett Parameters : Correlate substituent effects (Cl and I para/meta) with reaction rates using σ⁻ values .

Q. What strategies address low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate Trapping : Quench reactive intermediates (e.g., Grignard reagents) with trimethylsilyl chloride to stabilize them .

- Scale-Up Adjustments : Replace batch reactors with continuous flow systems to improve heat transfer and mixing .

- Byproduct Analysis : Use GC-MS or HPLC to identify and quantify impurities, then optimize reaction stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。